molecular formula C11H23NO B15300500 [(1-Ethoxycycloheptyl)methyl](methyl)amine

[(1-Ethoxycycloheptyl)methyl](methyl)amine

Cat. No.: B15300500
M. Wt: 185.31 g/mol
InChI Key: FFGZNAJOIJHFLE-UHFFFAOYSA-N
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Description

(1-Ethoxycycloheptyl)methylamine is an organic compound that belongs to the class of amines It features a cycloheptyl ring substituted with an ethoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxycycloheptyl)methylamine typically involves the reaction of cycloheptanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycycloheptanol. This intermediate is then subjected to a reductive amination process using formaldehyde and methylamine under hydrogenation conditions to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of (1-Ethoxycycloheptyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxycycloheptyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

(1-Ethoxycycloheptyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxycycloheptyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

(1-Ethoxycycloheptyl)methylamine can be compared with other similar compounds, such as:

    Cycloheptylamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    Ethoxycyclohexylamine: Features a cyclohexyl ring instead of a cycloheptyl ring, leading to variations in steric and electronic effects.

    Methylcycloheptylamine: Contains a methyl group instead of an ethoxy group, affecting its solubility and reactivity.

The uniqueness of (1-Ethoxycycloheptyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-ethoxycycloheptyl)-N-methylmethanamine

InChI

InChI=1S/C11H23NO/c1-3-13-11(10-12-2)8-6-4-5-7-9-11/h12H,3-10H2,1-2H3

InChI Key

FFGZNAJOIJHFLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCCC1)CNC

Origin of Product

United States

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